molecular formula C20H38O B14728868 Cycloicosanone CAS No. 6907-39-7

Cycloicosanone

Cat. No.: B14728868
CAS No.: 6907-39-7
M. Wt: 294.5 g/mol
InChI Key: NPEJHLDODKUWCF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloicosanone can be synthesized through several methods. One common approach involves the oxidation of cycloicosanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure the selective formation of the ketone.

Another method involves the cyclization of long-chain dicarboxylic acids through intramolecular condensation reactions. This process often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the ring closure.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of the compound. Additionally, the development of green chemistry approaches, such as the use of environmentally benign oxidizing agents, is being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Cycloicosanone, like other ketones, undergoes a variety of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to cycloicosanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various addition products.

    Substitution: Under certain conditions, this compound can undergo substitution reactions, where the carbonyl oxygen is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydride donors.

    Substitution: Halogenating agents, acids, and bases.

Major Products Formed

    Oxidation: Cycloicosanoic acid.

    Reduction: Cycloicosanol.

    Nucleophilic Addition: Various alcohols and ethers.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Cycloicosanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of cycloicosanone involves its interaction with various molecular targets and pathways. As a ketone, it can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, this compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Cycloicosanone can be compared to other cyclic ketones such as cyclooctanone and cyclododecanone. While all these compounds share the cyclic ketone structure, this compound’s larger ring size imparts unique steric and electronic properties, making it distinct in terms of reactivity and applications.

Similar Compounds

This compound’s larger ring size and unique structural features make it a valuable compound for research and industrial applications, offering distinct advantages over smaller cyclic ketones.

Properties

CAS No.

6907-39-7

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

cycloicosanone

InChI

InChI=1S/C20H38O/c21-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-20/h1-19H2

InChI Key

NPEJHLDODKUWCF-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCC(=O)CCCCCCCCC1

Origin of Product

United States

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